molecular formula C9H16O2S2 B14300532 Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate CAS No. 124658-66-8

Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate

Katalognummer: B14300532
CAS-Nummer: 124658-66-8
Molekulargewicht: 220.4 g/mol
InChI-Schlüssel: KTFPKDXCLPXCJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound is characterized by the presence of two methylsulfanyl groups attached to a butanoate ester, making it unique in its structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[bis(methylsulfanyl)methylidene]butanoate typically involves the nucleophilic acyl substitution of an acid chloride with an alcohol. The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained. For example, the reaction between ethyl butanoate and a methylsulfanyl-containing reagent under acidic or basic conditions can yield the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes utilize advanced equipment to maintain the necessary temperature and pressure conditions, ensuring high yield and purity of the final product .

Wirkmechanismus

The mechanism of action of ethyl 2-[bis(methylsulfanyl)methylidene]butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing active intermediates that can interact with biological pathways. The methylsulfanyl groups may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

124658-66-8

Molekularformel

C9H16O2S2

Molekulargewicht

220.4 g/mol

IUPAC-Name

ethyl 2-[bis(methylsulfanyl)methylidene]butanoate

InChI

InChI=1S/C9H16O2S2/c1-5-7(8(10)11-6-2)9(12-3)13-4/h5-6H2,1-4H3

InChI-Schlüssel

KTFPKDXCLPXCJS-UHFFFAOYSA-N

Kanonische SMILES

CCC(=C(SC)SC)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.